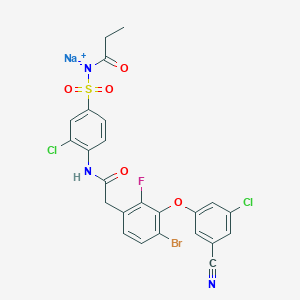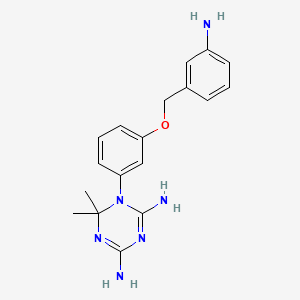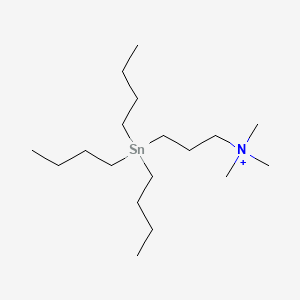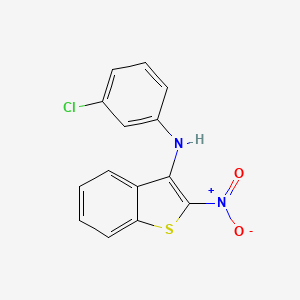![molecular formula C15H22O B12792906 Dibicyclo[2.2.1]hept-2-ylmethanone CAS No. 17610-50-3](/img/structure/B12792906.png)
Dibicyclo[2.2.1]hept-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 146245 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Chemical Reactions Analysis
NSC 146245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 146245 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of NSC 146245 involves its interaction with specific molecular targets and pathways. It is known to inhibit sterol O-acyltransferase, an enzyme involved in lipid metabolism . This inhibition affects various cellular processes and can lead to changes in cell function and behavior.
Comparison with Similar Compounds
NSC 146245 can be compared with other similar compounds, such as:
SR 144528: Another secondary carboxamide with similar structural features.
Rimonabant: A compound with similar pharmacological properties.
MN-25: A compound with similar molecular targets. The uniqueness of NSC 146245 lies in its specific molecular structure and its ability to inhibit sterol O-acyltransferase, which distinguishes it from other similar compounds.
Properties
CAS No. |
17610-50-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
YKXYKKXXZOWFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



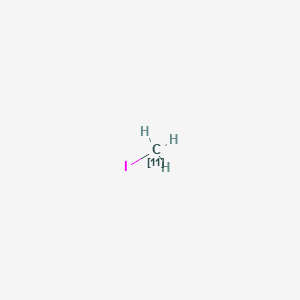
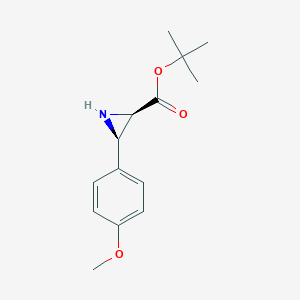
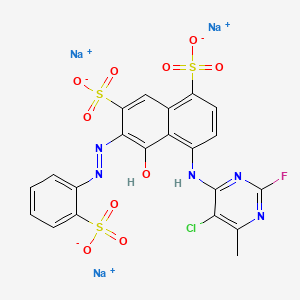

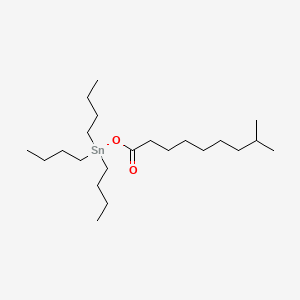
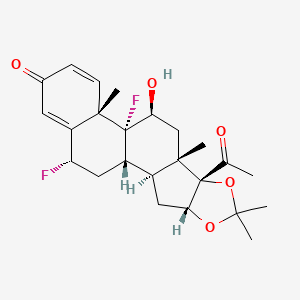
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

